Argatroban can be synthesized through a multi-step process involving the condensation of (2R,4R)-1-[N(G)-nitro-N(2)-(3-methyl-8-quinolinesulfonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid with appropriate reagents. This process yields crude argatroban, which can be further purified to obtain argatroban monohydrate. [] The synthesis can be performed in a continuous process or with an intermediate step isolating purified argatroban. [] Anhydrous argatroban, with distinct physico-chemical characteristics, can also be obtained from argatroban monohydrate. []
Argatroban acts as a direct thrombin inhibitor by reversibly binding to the active site of thrombin. [, , ] Unlike heparin, argatroban does not require antithrombin III for its anticoagulant activity, making it effective even in patients with heparin-induced thrombocytopenia. [] The binding of argatroban to thrombin blocks the enzyme's ability to convert fibrinogen to fibrin, ultimately preventing clot formation. []
Argatroban is a synthetic peptide analog with a molecular weight of 527.6 g/mol. [] It is primarily hepatically cleared, with a small percentage excreted unchanged in the urine. [] Argatroban has a short half-life, typically around 46 minutes. [] This short half-life allows for rapid onset and offset of anticoagulant effects, making it advantageous for situations requiring precise control of anticoagulation. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5